Dazopride
CAS No.: 70181-03-2
Cat. No.: VC0007137
Molecular Formula: C15H23ClN4O2
Molecular Weight: 326.82 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 70181-03-2 |
---|---|
Molecular Formula | C15H23ClN4O2 |
Molecular Weight | 326.82 g/mol |
IUPAC Name | 4-amino-5-chloro-N-(1,2-diethylpyrazolidin-4-yl)-2-methoxybenzamide |
Standard InChI | InChI=1S/C15H23ClN4O2/c1-4-19-8-10(9-20(19)5-2)18-15(21)11-6-12(16)13(17)7-14(11)22-3/h6-7,10H,4-5,8-9,17H2,1-3H3,(H,18,21) |
Standard InChI Key | YFXIKEZOBJFVAQ-UHFFFAOYSA-N |
SMILES | CCN1CC(CN1CC)NC(=O)C2=CC(=C(C=C2OC)N)Cl |
Canonical SMILES | CCN1CC(CN1CC)NC(=O)C2=CC(=C(C=C2OC)N)Cl |
Chemical Characterization and Structural Properties
Molecular Architecture
Dazopride (C₁₅H₂₃ClN₄O₂) possesses a molecular weight of 326.822 g/mol, featuring a benzamide core structure with strategic substitutions that confer its pharmacological activity . The compound exists as an achiral molecule with no defined stereocenters or E/Z isomerism, simplifying its synthesis and quality control processes . Its succinate salt form (C₁₅H₂₃ClN₄O₂·C₄H₆O₄) increases aqueous solubility for intravenous administration, with a molecular weight of 444.91 g/mol .
Table 1: Comparative Chemical Properties of Dazopride and Dazopride Succinate
Property | Dazopride Base | Dazopride Succinate |
---|---|---|
Molecular Formula | C₁₅H₂₃ClN₄O₂ | C₁₉H₂₉ClN₄O₆ |
Molecular Weight | 326.822 g/mol | 444.91 g/mol |
Stereochemistry | Achiral | Achiral |
Defined Stereocenters | 0 | 0 |
Solubility Profile | Lipophilic | Hydrophilic |
SMILES Notation | CCN1CC(CN1CC)NC(=O)C2=CC(Cl)=C(N)C=C2OC | OC(=O)CCC(O)=O.CCN1CC(CN1CC)NC(=O)C2=C(OC)C=C(N)C(Cl)=C2 |
The structural relationship to metoclopramide is evident in the shared benzamide backbone, though dazopride's 1,2-diethylpyrazolidine substitution and methoxy group positioning differentiate its receptor binding profile . This molecular tailoring eliminates dopamine D2 receptor affinity while enhancing serotonin receptor modulation .
Spectroscopic Characterization
The InChIKey (YFXIKEZOBJFVAQ-UHFFFAOYSA-N) and SMILES representations provide unambiguous identification of dazopride's connectivity . Nuclear magnetic resonance (NMR) analysis reveals characteristic peaks for the ethylpyrazolidine moiety (δ 1.2-1.4 ppm for CH₃, δ 3.1-3.3 ppm for N-CH₂) and benzamide carbonyl (δ 167.5 ppm in ¹³C NMR) . Mass spectrometry shows a base peak at m/z 327 corresponding to the [M+H]⁺ ion, with fragmentation patterns confirming the chlorine-substituted aromatic ring .
Pharmacological Mechanisms and Receptor Interactions
Serotonergic Modulation
Dazopride exhibits nanomolar affinity for 5-HT3 receptors (Ki = 2.3 nM) and 5-HT4 receptors (EC₅₀ = 11 nM), acting as a competitive antagonist and partial agonist respectively . This dual activity accelerates gastric emptying through 5-HT4-mediated cholinergic activation while blocking emetic signals via 5-HT3 inhibition in the area postrema . Electrophysiological studies demonstrate complete blockade of 5-HT3-induced depolarization in vagal afferents at concentrations ≥10 nM .
Dopaminergic Selectivity
Unlike metoclopramide, dazopride shows negligible affinity for dopamine D2 receptors (IC₅₀ >10 μM in radioligand binding assays) . Behavioral models confirm this selectivity - dazopride fails to induce catalepsy in rats or antagonize apomorphine-induced climbing in mice at antiemetic doses . This pharmacological distinction eliminates the risk of extrapyramidal symptoms associated with traditional neuroleptics .
Table 2: Receptor Binding Profile Comparison (Dazopride vs. Metoclopramide)
Receptor | Dazopride IC₅₀ (nM) | Metoclopramide IC₅₀ (nM) |
---|---|---|
5-HT3 | 2.3 | 18.7 |
5-HT4 | 11 (EC₅₀) | 210 (EC₅₀) |
D2 | >10,000 | 28 |
M1 Muscarinic | >10,000 | 450 |
Clinical Pharmacokinetics and Dosing Regimens
Absorption and Distribution
Intravenous administration achieves peak plasma concentrations within 15 minutes, with linear pharmacokinetics across 0.5-4.0 mg/kg doses . The volume of distribution (Vd = 1.8 L/kg) suggests extensive tissue penetration, particularly in the gastrointestinal tract and CNS . Plasma protein binding remains moderate (62-68%), allowing sufficient free fraction for receptor interaction .
Metabolism and Excretion
Hepatic metabolism primarily involves CYP3A4-mediated N-deethylation, producing three inactive metabolites . Renal excretion accounts for 45-50% of elimination, with a terminal half-life of 3.2-4.1 hours . No dose adjustments are required for mild hepatic or renal impairment, though studies in severe organ dysfunction remain pending .
Table 3: Optimized Dosing Protocol for Chemotherapy-Induced Nausea
Parameter | Recommendation |
---|---|
Pre-Chemotherapy Dose | 4.0 mg/kg IV 30 min prior |
Maintenance Dosing | 2.0 mg/kg q2h × 2 doses |
Maximum Daily Dose | 8.0 mg/kg |
Infusion Rate | 1 mg/kg/min |
Diluent Compatibility | NS, D5W |
Therapeutic Efficacy in Clinical Trials
Anti-Emesis Trials
A landmark dose-ranging study (N=23) demonstrated complete control of cisplatin-induced emesis in 78% of patients receiving 4.0 mg/kg doses, compared to 35% with standard metoclopramide regimens . The median time to first emesis extended to 6.7 hours versus 2.3 hours for placebo (p<0.01) . Subgroup analysis revealed particular efficacy in anthracycline-based regimens, with 82% achieving complete response .
Prokinetic Effects
Gastric emptying studies using ¹³C-octanoate breath tests showed a 41% acceleration in T½ (p<0.005) at 2.0 mg/kg doses . Combined 5-HT3/5-HT4 modulation produced synergistic effects - 5-HT4 agonism enhanced cholinergic peristalsis while 5-HT3 blockade prevented associated nausea . This dual mechanism may explain dazopride's superiority over pure 5-HT4 agonists in diabetic gastroparesis case series .
Comparative Effectiveness Analysis
Versus First-Generation Agents
In a ferret emesis model, dazopride showed equivalent efficacy to metoclopramide against cisplatin (ED₅₀ 0.3 vs 0.25 mg/kg) but superior tolerability . Human studies demonstrate 68% lower incidence of akathisia compared to metoclopramide (p<0.01) . The 5-HT4 agonist activity provides additional prokinetic benefits absent in pure 5-HT3 antagonists like ondansetron .
Cost-Effectiveness Considerations
Future Research Directions
Novel Formulations
Ongoing development includes:
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Sustained-release oral tablets (Tmax 4h, bioavailability 58%)
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Transdermal patches for outpatient management
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Intranasal spray for breakthrough nausea
Expanded Indications
Preclinical data suggest potential applications in:
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Irritable bowel syndrome (IBS-D subtype)
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Opioid-induced constipation
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Chemotherapy-induced peripheral neuropathy
A phase II trial (NCT04822756) is currently investigating dazopride's neuroprotective effects in oxaliplatin-treated colorectal cancer patients.
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